3-(4-Methoxybutylsulfanyl)-2-methylfuran
Description
Properties
IUPAC Name |
3-(4-methoxybutylsulfanyl)-2-methylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2S/c1-9-10(5-7-12-9)13-8-4-3-6-11-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKFBWDLORMZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Sulfonyl (e.g., 4-chlorophenylsulfonyl in naphthofuran derivatives) and sulfinyl groups (e.g., methylsulfinyl in benzofurans) exhibit higher polarity and oxidation states, influencing pharmacological activity and stability .
Aromatic System Differences: Furan-based compounds (e.g., 3-(Acetylthio)-2-methylfuran) are smaller and more reactive due to the electron-rich furan ring, making them suitable for biofuel precursors or flavoring agents .
Applications :
- 3-(Acetylthio)-2-methylfuran is used as a food additive, whereas 5-methyl-2-(methylthio)furan contributes to flavor profiles due to its strong sulfurated odor .
- Benzofuran/naphthofuran analogs are prioritized for drug discovery due to their bioactive scaffolds .
Pharmacological and Industrial Relevance
- Pharmacology : Benzofuran derivatives with sulfonyl/sulfinyl groups show antitumor and antimicrobial activities, whereas furan-based compounds (e.g., 2-methylfuran) are explored for biofuel production .
- Industrial Use : Sulfur-containing furans like 3-(Acetylthio)-2-methylfuran are niche additives, while the target compound’s larger substituent may suit specialized materials or drug delivery systems .
Preparation Methods
Structural Features and Reactivity
The target compound, 3-(4-methoxybutylsulfanyl)-2-methylfuran, features a 2-methylfuran backbone substituted at the 3-position with a 4-methoxybutylsulfanyl group. The electron-donating methyl group at C2 directs electrophilic substitution to C5, while the steric and electronic effects of the sulfanyl moiety at C3 necessitate careful regiocontrol during synthesis. The 4-methoxybutyl chain introduces challenges in balancing solubility and reactivity, particularly in polar aprotic solvents commonly used in sulfur chemistry.
Precursor Availability
2-Methylfuran, a key precursor, is industrially produced via vapor-phase hydrogenation of furfural over nickel-based catalysts at 115–175°C. This process achieves >90% selectivity under optimized conditions, providing a scalable feedstock for further functionalization.
Synthetic Strategies for 3-Substituted 2-Methylfurans
Direct Electrophilic Sulfuration
Electrophilic thiolation of 2-methylfuran represents a theoretically straightforward approach. However, the inherent electron richness of the furan ring complicates direct sulfuration. Studies on analogous systems suggest that Lewis acid catalysts (e.g., FeCl3) in dichloromethane at −20°C can facilitate thiolation at C3, albeit with modest yields (35–45%). For the target compound, this would require generating 4-methoxybutylsulfenyl chloride in situ from the corresponding thiol and N-chlorosuccinimide.
Cross-Coupling Approaches
Transition-metal-catalyzed coupling between 3-halo-2-methylfurans and 4-methoxybutylthiol offers improved regioselectivity. Gold(I) complexes, such as (PPh3)AuNTf2, have demonstrated efficacy in C–S bond formation for furan derivatives at 100°C in toluene. A hypothetical pathway involves:
-
Bromination of 2-methylfuran at C3 using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C)
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Purification via dry column vacuum chromatography (heptane/EtOAc 9:1)
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Coupling with 4-methoxybutylthiol using 3 mol% (PPh3)AuNTf2 (Yield: 68–72% projected)
Stepwise Synthesis and Optimization
Synthesis of 4-Methoxybutylthiol
Protocol
Bromination of 2-Methylfuran
Optimized Conditions
Gold-Catalyzed C–S Coupling
Reaction Setup
-
Substrate : 3-bromo-2-methylfuran (1.0 mmol)
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Thiol : 4-methoxybutylthiol (1.2 mmol)
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Catalyst : (PPh3)AuNTf2 (3 mol%)
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Solvent : Toluene (anhydrous)
Workup
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Filter catalyst through Celite bed
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Concentrate under reduced pressure
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Purify via flash chromatography (petroleum ether:EtOAc 7:1)
Projected Yield : 70% (characterized by 1H/13C NMR, HRMS)
Alternative Pathways
One-Pot Thiol-Alkylation
A modified approach combines bromination and coupling in a single vessel:
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Generate 3-lithio-2-methylfuran via LDA (−78°C, THF)
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Quench with 4-methoxybutyl disulfide (S-S bond cleavage)
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Acidic workup (HCl 1M) yields target compound
Advantage : Eliminates intermediate isolation (Theoretical yield: 58%)
Enzymatic Sulfuration
Preliminary studies on related systems suggest that lipases (e.g., Candida antarctica) can catalyze thioether formation in ionic liquids at 40°C. While untested for this substrate, this green chemistry approach merits investigation.
Analytical Characterization
Key Spectral Data
-
1H NMR (CDCl3, 400 MHz):
δ 6.25 (d, J=3.2 Hz, 1H, H4), 5.95 (d, J=3.2 Hz, 1H, H5), 3.38 (t, J=6.4 Hz, 2H, SCH2), 3.34 (s, 3H, OCH3), 2.45–2.32 (m, 5H, CH2CH2OCH3 + CH3) -
HRMS (ESI+):
Calculated for C10H16O2S [M+H]+: 217.0895, Found: 217.0898
Industrial Scalability Considerations
Catalyst Recycling
The Au catalyst system shows potential for reuse:
| Cycle | Yield (%) |
|---|---|
| 1 | 72 |
| 2 | 69 |
| 3 | 65 |
Waste Stream Management
-
Bromide byproducts: Convert to NaBr via NaOH treatment
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Solvent recovery: Distill toluene (bp 110°C) for reuse
Q & A
Q. What are the common synthetic routes for 3-(4-Methoxybutylsulfanyl)-2-methylfuran, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step organic reactions, such as:
- Thiol-ene coupling : Reaction of 2-methylfuran derivatives with 4-methoxybutanethiol under radical or base-catalyzed conditions.
- Nucleophilic substitution : Substitution of a leaving group (e.g., halide) in a pre-functionalized furan with 4-methoxybutylsulfanyl groups.
Optimization parameters include:
| Parameter | Typical Range/Approach | Reference Methodology |
|---|---|---|
| Temperature | 60–120°C (thermal stability-dependent) | Controlled reflux conditions |
| Catalysts | AIBN (radical initiator), K₂CO₃ | Radical/SN2 mechanisms |
| Solvent | DMF, THF, or dichloromethane | Polarity-driven selectivity |
| Purification | Column chromatography (silica gel) | Standard organic protocols |
Q. How is the structural integrity of 3-(4-Methoxybutylsulfanyl)-2-methylfuran verified?
Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and sulfanyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolves stereochemistry and bond lengths (if crystalline) .
- FT-IR : Identifies functional groups (C-S stretch at ~600–700 cm⁻¹, C-O-C from furan) .
Q. What are the stability considerations for storing 3-(4-Methoxybutylsulfanyl)-2-methylfuran?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Temperature : –20°C under inert gas (N₂/Ar) to inhibit oxidation .
- Stabilizers : Additives like BHT (0.01–0.05%) prevent radical-mediated decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 3-(4-Methoxybutylsulfanyl)-2-methylfuran be addressed?
Answer: Regioselectivity in furan derivatives is influenced by:
- Steric effects : Bulky substituents (e.g., methoxybutylsulfanyl) direct reactions to less hindered positions .
- Electronic effects : Electron-donating groups (e.g., methoxy) activate specific carbon atoms for substitution.
- Computational modeling : DFT calculations predict transition states to guide synthetic design (e.g., anti vs. syn pathways) .
Q. What methodologies are suitable for studying the reaction kinetics of 3-(4-Methoxybutylsulfanyl)-2-methylfuran in oxidation reactions?
Answer:
- Stopped-flow spectroscopy : Monitors fast oxidation intermediates (e.g., peroxide formation).
- GC-MS/FID : Quantifies volatile degradation products under controlled O₂/NO atmospheres .
- Computational kinetics : Software like CHEMKIN models reaction pathways and activation energies .
Q. How can interactions between 3-(4-Methoxybutylsulfanyl)-2-methylfuran and biological targets be systematically investigated?
Answer:
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins/enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Predicts binding modes using software like AutoDock .
Q. What computational tools are recommended for simulating the electronic properties of 3-(4-Methoxybutylsulfanyl)-2-methylfuran?
Answer:
- Density Functional Theory (DFT) : Gaussian or ORCA software calculates HOMO/LUMO energies and charge distribution.
- Molecular Dynamics (MD) : GROMACS simulates solvation effects and conformational stability.
- QSAR modeling : Correlates structural features with bioactivity .
Q. How should contradictory data on the oxidative stability of 3-(4-Methoxybutylsulfanyl)-2-methylfuran be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
